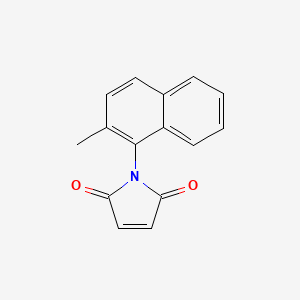
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid is a complex compound that combines three distinct chemical entities: 2,2-Bis(hydroxymethyl)propane-1,3-diol, heptanoic acid, and octadecanoic acid. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diol typically involves the reaction of formaldehyde and acetaldehyde in the presence of an alkaline catalyst at temperatures ranging from 40 to 70°C. The reaction is followed by neutralization with acetic acid and subsequent distillation to remove excess formaldehyde .
Heptanoic acid and octadecanoic acid can be esterified with 2,2-Bis(hydroxymethyl)propane-1,3-diol to form the final compound. The esterification process involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the raw materials. The final product is purified through distillation and crystallization techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in 2,2-Bis(hydroxymethyl)propane-1,3-diol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in heptanoic acid and octadecanoic acid can be reduced to form alcohols.
Esterification: The hydroxyl groups in 2,2-Bis(hydroxymethyl)propane-1,3-diol can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Esterification: Acid catalysts like sulfuric acid (H2SO4) are used to facilitate esterification reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Esterification: Esters of 2,2-Bis(hydroxymethyl)propane-1,3-diol with heptanoic acid and octadecanoic acid.
Aplicaciones Científicas De Investigación
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of polyfunctionalized compounds and polymers.
Biology: Acts as a stabilizer for enzymes and proteins in biochemical assays.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Industry: Employed in the production of flame retardant polymers and heat storage materials.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl groups in 2,2-Bis(hydroxymethyl)propane-1,3-diol can form hydrogen bonds with active sites of enzymes, stabilizing their structure and enhancing their activity. The esterified forms of heptanoic acid and octadecanoic acid can interact with lipid membranes, affecting their fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
Pentaerythritol: Similar to 2,2-Bis(hydroxymethyl)propane-1,3-diol, pentaerythritol is used in the synthesis of polyfunctionalized compounds and polymers.
Trimethylolpropane: Another polyol used in the production of resins and coatings.
Neopentyl glycol: Used in the manufacture of polyesters and plasticizers.
Uniqueness
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid is unique due to its combination of hydroxyl and carboxylic acid groups, allowing it to participate in a wide range of chemical reactions. Its esterified forms provide additional functionality, making it suitable for diverse applications in various fields.
Propiedades
Número CAS |
71010-84-9 |
|---|---|
Fórmula molecular |
C30H62O8 |
Peso molecular |
550.8 g/mol |
Nombre IUPAC |
2,2-bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C7H14O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7(8)9;6-1-5(2-7,3-8)4-9/h2-17H2,1H3,(H,19,20);2-6H2,1H3,(H,8,9);6-9H,1-4H2 |
Clave InChI |
HEQNLZZBNGTGMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCC(=O)O.C(C(CO)(CO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)


![10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)




